An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobenzoic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorobenzoic acid (3-CBA), a halogenated aromatic carboxylic acid, serves as a crucial building block in organic synthesis and holds relevance in the pharmaceutical landscape, notably as a metabolite of the antidepressant drug bupropion (B1668061).[1][2] Its chemical structure, comprising a benzene (B151609) ring substituted with a carboxylic acid and a chlorine atom at the meta position, imparts a unique combination of physical and chemical characteristics that are critical for its application in research and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-chlorobenzoic acid, complete with detailed experimental methodologies and visual workflows to support laboratory applications.
Physical Properties
3-Chlorobenzoic acid is a white to off-white crystalline solid at room temperature.[3] Its key physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molar Mass | 156.57 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [3][4] |
| Density | 1.496 - 1.517 g/cm³ | [2] |
| Melting Point | 153 - 158 °C | [2][4] |
| Boiling Point | 274 - 276 °C | [4] |
| Flash Point | 150 °C | [2] |
| Autoignition Temperature | >500 °C | [4] |
Solubility Profile
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 0.45 g/L | 25 | [3] |
| Insoluble (<0.1 g/100 mL) | 19.5 | [4] | |
| Sparingly soluble in cold water, more soluble in hot water | - | [1] | |
| Ethanol | Soluble | - | [3] |
| Dichloromethane | Soluble | - | [3] |
| Ethyl Acetate | Soluble | - | [3] |
| Benzene | Slightly soluble, more soluble in hot benzene | - | [1] |
| Carbon Tetrachloride | Slightly soluble | - | [1] |
| Petroleum Ether | Slightly soluble | - | [1] |
Chemical Properties
The chemical behavior of 3-chlorobenzoic acid is dictated by its carboxylic acid functional group and the chloro-substituted aromatic ring.
Acidity
As a carboxylic acid, 3-chlorobenzoic acid is a weak acid. Its dissociation in water is characterized by the following equilibrium:
C₇H₅ClO₂(aq) + H₂O(l) ⇌ C₇H₄ClO₂⁻(aq) + H₃O⁺(aq)
The acid dissociation constant (pKa) is a critical parameter for understanding its behavior in physiological and chemical systems.
| Property | Value | Temperature (°C) | Source(s) |
| pKa | 3.82 | 25 | [4] |
Reactivity
3-Chlorobenzoic acid undergoes reactions typical of carboxylic acids, such as esterification and amide formation. The chlorine substituent is relatively unreactive towards nucleophilic substitution under normal conditions. It is incompatible with strong oxidizing agents.[4] A notable reaction is its use in coupling reactions, for instance, with phenylboronic acid in the presence of a palladium catalyst to form biphenyl (B1667301) derivatives.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific investigation. The following sections provide step-by-step methodologies for determining the key physical and chemical properties of 3-chlorobenzoic acid, as well as a representative synthesis and purification procedure.
Synthesis of 3-Chlorobenzoic Acid via Oxidation of 3-Chlorotoluene (B144806)
This protocol is adapted from a well-established method for the oxidation of substituted toluenes.[5]
Materials:
-
3-Chlorotoluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Toluene (for recrystallization)
Equipment:
-
Round-bottom flask (e.g., 1 L)
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 3-chlorotoluene (e.g., 0.1 mol, 12.66 g), potassium permanganate (e.g., 0.3 mol, 47.4 g), and water (e.g., 400 mL).
-
Reflux: With continuous stirring, heat the mixture to reflux using a heating mantle. The purple color of the permanganate will gradually disappear as it is converted to brown manganese dioxide (MnO₂). The reflux should be maintained for several hours (e.g., 3-4 hours) until the reaction is complete (indicated by the absence of the permanganate color).
-
Quenching Excess Permanganate: After cooling the reaction mixture, cautiously add a saturated solution of sodium bisulfite until the brown precipitate of MnO₂ dissolves and the solution becomes colorless or pale yellow.
-
Isolation of Crude Product: Filter the hot solution by vacuum filtration to remove any remaining manganese dioxide. Transfer the filtrate to a large beaker and cool it in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid to the cold filtrate with stirring until the solution is acidic (test with pH paper). A white precipitate of 3-chlorobenzoic acid will form.
-
Collection: Collect the crude 3-chlorobenzoic acid by vacuum filtration, wash the solid with a small amount of cold water, and allow it to air dry.
Caption: A flowchart illustrating the key steps in the synthesis of 3-chlorobenzoic acid.
Purification by Recrystallization
Materials:
-
Crude 3-chlorobenzoic acid
-
Recrystallization solvent (e.g., water, ethanol-water mixture, or toluene)
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent in which 3-chlorobenzoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude 3-chlorobenzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure 3-chlorobenzoic acid should form.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.
Determination of Melting Point
Equipment:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified 3-chlorobenzoic acid.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the solid into the sealed end.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (around 155 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Determination of pKa by Titration
Materials:
-
3-Chlorobenzoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter
Equipment:
-
Beaker
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of 3-chlorobenzoic acid and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Calibrate the pH meter using standard buffer solutions. Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Titration: Fill a burette with the standardized NaOH solution. Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the volume of the increments.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
Caption: A schematic outlining the process of determining the pKa of 3-chlorobenzoic acid.
Relevance in Drug Development and Biological Systems
While 3-chlorobenzoic acid itself is not typically a primary therapeutic agent, its presence as a metabolite and its structural similarity to other bioactive compounds make it a subject of interest for drug development professionals.
Metabolism of Bupropion
3-Chlorobenzoic acid is a known metabolite of bupropion, an antidepressant and smoking cessation aid.[6] Bupropion is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. One of the metabolic pathways involves the oxidation of the bupropion side chain, leading to the formation of a glycine (B1666218) conjugate of 3-chlorobenzoic acid, which is then excreted.[6] Understanding this metabolic fate is crucial for evaluating the pharmacokinetics and potential drug-drug interactions of bupropion.
Caption: Simplified metabolic conversion of bupropion to a 3-chlorobenzoic acid derivative.
Signaling Pathway Inhibition by a Structural Analog
While direct modulation of signaling pathways by 3-chlorobenzoic acid is not extensively documented, a structurally related compound, 2-amino-3-chlorobenzoic acid, has been shown to exhibit anticancer activity by inhibiting the PI3K/AKT signaling pathway.[7] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by a close analog highlights the potential for chlorinated benzoic acid scaffolds in the design of targeted therapeutics.
References
- 1. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Chlorobenzoic acid CAS#: 535-80-8 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
